molecular formula C10H11BrF3N B12951110 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine

3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine

Cat. No.: B12951110
M. Wt: 282.10 g/mol
InChI Key: SWODOTXRUVFCMC-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine is an organic compound that features a bromine atom, a trifluoromethyl group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine typically involves multiple steps

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution of the bromine atom can result in the formation of azides or other substituted derivatives.

Scientific Research Applications

3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylpropanamines with different substituents, such as:

Uniqueness

The presence of both a bromine atom and a trifluoromethyl group in 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11BrF3N

Molecular Weight

282.10 g/mol

IUPAC Name

3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C10H11BrF3N/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h3-4,6H,1-2,5,15H2

InChI Key

SWODOTXRUVFCMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CCCN

Origin of Product

United States

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